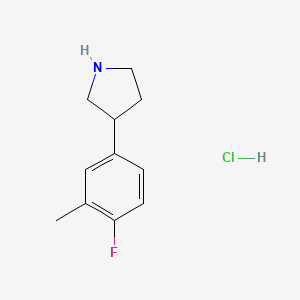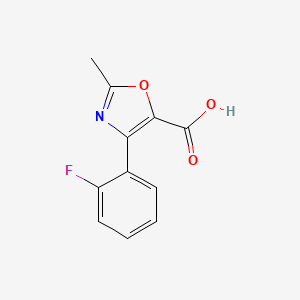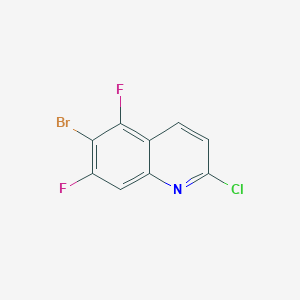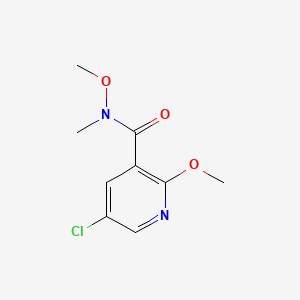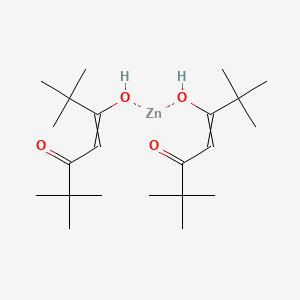
5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;ZINC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is an organic compound with the molecular formula C11H20O2. It is known for its unique structure, which includes a hydroxyl group and a double bond within a heptane backbone. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one typically involves the reaction of 2,2,6,6-tetramethyl-3,5-heptanedione with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst such as copper(II) acetate. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 2,2,6,6-tetramethylheptane-3,5-dione.
Reduction: Formation of 5-hydroxy-2,2,6,6-tetramethylheptane.
Substitution: Formation of 5-chloro-2,2,6,6-tetramethylhept-4-en-3-one.
科学的研究の応用
5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of polymers and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of 5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The double bond allows for potential interactions with reactive oxygen species, contributing to its antioxidant properties .
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: Similar structure but lacks the hydroxyl group.
5-Chloro-2,2,6,6-tetramethylhept-4-en-3-one: Similar structure with a chlorine atom instead of a hydroxyl group.
2,2,6,6-Tetramethylheptane-3,5-dione: Similar structure with two ketone groups instead of a hydroxyl group and a double bond.
Uniqueness
5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one is unique due to its combination of a hydroxyl group and a double bond within a heptane backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in multiple scientific applications.
特性
分子式 |
C22H40O4Zn |
|---|---|
分子量 |
433.9 g/mol |
IUPAC名 |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;zinc |
InChI |
InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3; |
InChIキー |
MLHSFTRXWHJIHL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






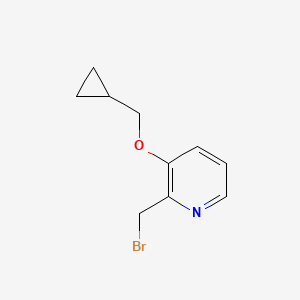
![2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680416.png)

